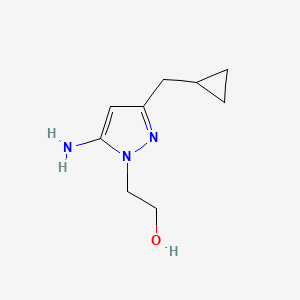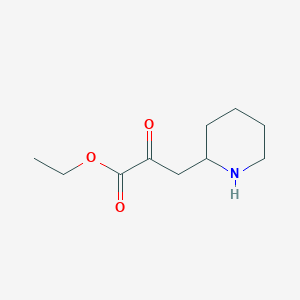
Ethyl 2-oxo-3-(piperidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is an organic compound that belongs to the class of esters It features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-3-(piperidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-3-(piperidin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate
Uniqueness
Ethyl 2-oxo-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, solubility, and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
ethyl 2-oxo-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3 |
Clave InChI |
OBERHLPGSGOXOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)


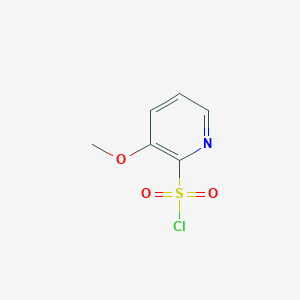
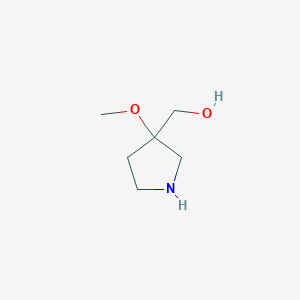
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
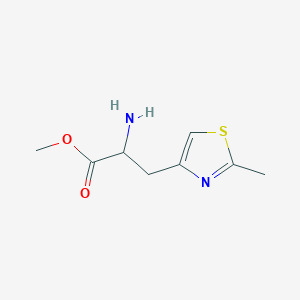

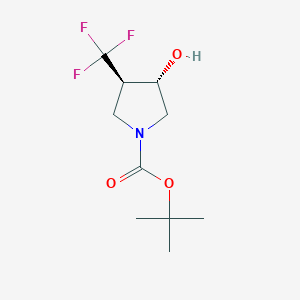

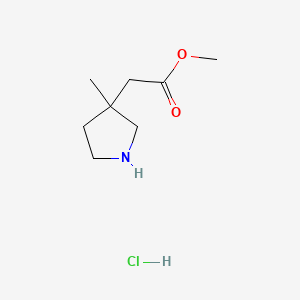
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)

